4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine
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Overview
Description
4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine is a heterocyclic compound that contains a thieno[3,2-c]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclopropyl derivatives and thieno[3,2-c]pyridine intermediates, which are subjected to cyclization reactions in the presence of catalysts and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol or sulfide derivatives .
Scientific Research Applications
4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[1-(Methylsulfanyl)cyclopropyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine include other thieno[3,2-c]pyridine derivatives and cyclopropyl-containing compounds .
Uniqueness
What sets this compound apart is its unique combination of a thieno[3,2-c]pyridine core with a methylsulfanyl-cyclopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15NS2 |
---|---|
Molecular Weight |
225.4 g/mol |
IUPAC Name |
4-(1-methylsulfanylcyclopropyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C11H15NS2/c1-13-11(4-5-11)10-8-3-7-14-9(8)2-6-12-10/h3,7,10,12H,2,4-6H2,1H3 |
InChI Key |
CEWAFURZADKULE-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(CC1)C2C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
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